(R)-2-((2-Cyclopentylphenoxy)methyl)oxirane
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Overview
Description
®-2-((2-Cyclopentylphenoxy)methyl)oxirane is an organic compound that features an oxirane (epoxide) ring attached to a phenoxy group, which is further substituted with a cyclopentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((2-Cyclopentylphenoxy)methyl)oxirane typically involves the reaction of 2-cyclopentylphenol with an epoxide precursor under basic conditions. A common method includes the use of a strong base like sodium hydride (NaH) to deprotonate the phenol, followed by the addition of an epoxide such as epichlorohydrin. The reaction proceeds through nucleophilic substitution, forming the desired oxirane ring.
Industrial Production Methods
In an industrial setting, the production of ®-2-((2-Cyclopentylphenoxy)methyl)oxirane may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems and real-time monitoring can further improve the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
®-2-((2-Cyclopentylphenoxy)methyl)oxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols or other oxygenated products.
Reduction: Reduction reactions can open the epoxide ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, or halides can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Oxidation: Diols or hydroxy-substituted derivatives.
Reduction: Alcohols or hydroxy-substituted derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
®-2-((2-Cyclopentylphenoxy)methyl)oxirane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-2-((2-Cyclopentylphenoxy)methyl)oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This reactivity is exploited in both chemical synthesis and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
®-2-((2-Phenoxy)methyl)oxirane: Lacks the cyclopentyl group, resulting in different reactivity and properties.
®-2-((2-Cyclohexylphenoxy)methyl)oxirane: Contains a cyclohexyl group instead of a cyclopentyl group, leading to variations in steric and electronic effects.
Uniqueness
®-2-((2-Cyclopentylphenoxy)methyl)oxirane is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties. These differences can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
(2R)-2-[(2-cyclopentylphenoxy)methyl]oxirane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-2-6-11(5-1)13-7-3-4-8-14(13)16-10-12-9-15-12/h3-4,7-8,11-12H,1-2,5-6,9-10H2/t12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWPLKBZYFYPHG-GFCCVEGCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC=CC=C2OCC3CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)C2=CC=CC=C2OC[C@H]3CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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